molecular formula C12H15NO5S B13383140 6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B13383140
M. Wt: 285.32 g/mol
InChI Key: HGGAKXAHAYOLDJ-UHFFFAOYSA-N
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Description

The compound 6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (IUPAC name: (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid), commonly known as Faropenem, is a penem-class β-lactam antibiotic with the molecular formula C₁₂H₁₅NO₅S and a molecular weight of 285.32 g/mol . It features a bicyclic core structure with a 4-thia-1-azabicyclo[3.2.0]hept-2-ene system, a 1-hydroxyethyl group at position 6, and a tetrahydrofuran (oxolan-2-yl) substituent at position 3 .

Faropenem is notable for its oral bioavailability and β-lactamase stability, making it effective against Gram-positive and Gram-negative bacteria, including drug-resistant strains like Mycobacterium abscessus . It is clinically used for treating respiratory tract infections, tuberculosis, and community-acquired pneumonia . Its sodium salt formulation (Faropenem sodium hydrate) is standardized for pharmaceutical use, with CAS registry number 106560-14-9 .

Properties

IUPAC Name

6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGAKXAHAYOLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861185
Record name 6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, also known as Faropenem, is a penem antibiotic. It is effective against various bacterial infections due to its stability against beta-lactamase.

Synthesis Methods

The synthesis of this compound involves multiple steps, as described in patent literature and scientific publications.

2.1. General Approach
One approach involves the reaction of a silylated azetidinone with tetrahydrofuran-2-thiocarboxylic acid, using sodium hydroxide in a tetrahydrofuran-water mixture, which yields an azetidinone thioester. This thioester is then condensed with allyl glyoxylate in refluxing benzene to produce a hydroxyester. The hydroxyester reacts with thionyl chloride to form a chloroester, which then reacts with triphenylphosphine using lutidine in hot tetrahydrofuran to create a phosphoranylidene derivative. The silyl protecting group of this derivative is removed using tetrabutylammonium fluoride, resulting in an azetidinone, which is cyclized in refluxing toluene to yield the final product.

2.2. One-Pot Process for Faropenem Sodium Preparation
A one-pot process for preparing Faropenem sodium begins with the slow addition of the sodium salt of R(+)-tetrahydrofuran-2-thiocarboxylic acid in aqueous acetone to a solution of AOSA in acetone, maintaining a pH between 8.0 and 8.5 using sodium bicarbonate solution. After the reaction is complete, the product is extracted with toluene, washed with saturated sodium bicarbonate and brine, and then concentrated under vacuum to obtain 3-(l’-tert-butyldimethylsilyloxyethyl)-4-(2′-tetrahydrofuranoylthio)-2-azetidinone. This intermediate is dissolved in toluene, cooled, and reacted with triethylamine followed by allyl oxalyl chloride. The resulting mass is washed with dilute hydrochloric acid and sodium bicarbonate solution, and the toluene layer is concentrated. The resulting compound is dissolved in triethyl phosphite, heated, and then reacted with toluene under a nitrogen atmosphere. This mixture yields allyl (1 ‘R,2″R,5R,6S)-6-(l’-tert-butyldimethylsilyloxyethyl)-2-(2″-tetrahydrofuranyl) penem-3-carboxylate. This compound is dissolved in dimethylformamide (DMF), and reacted with ammonium hydrogen difluoride and NMP. The reaction mass is quenched into a water-ethyl acetate mixture, and the ethyl acetate layer is washed with water and saturated sodium bicarbonate solution and treated with charcoal. The ethyl acetate layer containing allyl (l’R,2″R,5R,6S)-6-(l’-hydroxyethyl)-2-(2″- tetrahydrofuranyl)penem-3-carboxylate is partially distilled. Finally, this compound, along with Pd/C, sodium bicarbonate, and purified water, are placed in an autoclave under hydrogen pressure. After the reaction, the Pd/C is filtered off, the pH is adjusted, and the product is extracted with ethyl acetate. The combined ethyl acetate layer is treated with carbon, and sodium-2-ethylhexanoate in ethyl acetate is added to obtain the final product.

Chemical Data

Chemical Name
This compound
Other Names: Faropenem, Fropenem
CAS Registry Number: 106560-14-9
Molecular Formula: C12H15NO5S
Molecular Weight: 285.32 g/mol
Percent Composition: C 50.51%, H 5.30%, N 4.91%, O 28.04%, S 11.24%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. For example, the hydroxyl group can be substituted with a halogen using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation products: Ketones, aldehydes

    Reduction products: Alcohols

    Substitution products: Halogenated compounds

Scientific Research Applications

6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, also known as Faropenem, is a non-polymeric organic compound with the molecular formula C12H15NO5SC_{12}H_{15}NO_{5}S and a molecular weight of 285.316 . It belongs to the class of carbapenem antibiotics and is characterized by a bicyclic core structure .

Chemical Details

The compound has 34 atoms and 36 bonds, with no aromatic bonds and 4 chiral atoms .

Synonyms

Faropenem .

Systematic Name

(5R,6S)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid .

Chemical Descriptors

Several SMILES notations are available for this compound :

  • ACDLabs: O=C2N1C(=C(SC1C2C(O)C)C3OCCC3)C(=O)O
  • CACTVS: CCH[CH]1[CH]2SC(=C(N2C1=O)C(O)=O)[CH]3CCCO3
  • OpenEye OEToolkits: CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O
  • Canonical SMILES (CACTVS): CC@@H[C@@H]1[C@H]2SC(=C(N2C1=O)C(O)=O)[C@H]3CCCO3
  • Canonical SMILES (OpenEye OEToolkits): CC@HO
  • InChI: InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1
  • InChIKey: HGGAKXAHAYOLDJ-FHZUQPTBSA-N

Applications in Scientific Research

Faropenem is used to study the treatment of various infections . It is effective against extended-spectrum beta-lactamase, gram-positive, and gram-negative bacteria . Its mechanism of action involves the suppression of cell wall synthesis, leading to cell death .

Trials

Faropenem has been used in trials studying the treatment of Tuberculosis, Pulmonary Tuberculosis, and Community Acquired Pneumonia .

Antibacterial Activity

Various derivatives of azabicycloheptane-2-carboxylic acid have shown antibacterial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli, Stenotrophomonas maltophilia, Bacillus megatarium, Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus, and Serratia marcescens .

Drug Targets

Mechanism of Action

The mechanism of action of 6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional features of Faropenem are compared below with other β-lactam antibiotics, including Imipenem , Meropenem , and Ritipenem , focusing on substituents, pharmacokinetics, and antimicrobial activity.

Table 1: Structural and Pharmacological Comparison of Faropenem and Analogues

Compound Molecular Formula Substituent at Position 3 Substituent at Position 6 Route of Administration Key Clinical Use β-Lactamase Stability
Faropenem C₁₂H₁₅NO₅S Oxolan-2-yl (tetrahydrofuran) (1R)-1-hydroxyethyl Oral Respiratory infections, tuberculosis High
Imipenem C₁₂H₁₇N₃O₄S 2-(Aminomethylideneamino)ethylsulfanyl (1R)-1-hydroxyethyl Intravenous Broad-spectrum infections Moderate
Meropenem C₁₇H₂₅N₃O₅S 5-(Dimethylcarbamoyl)pyrrolidin-2-yl (1R)-1-hydroxyethyl Intravenous Meningitis, septicemia High
Ritipenem C₁₂H₁₇N₃O₆S Carbamoyloxymethyl (1R)-1-hydroxyethyl Research use Experimental antibacterial agent Not reported

Key Research Findings

Structural Impact on Bioavailability: Faropenem’s oxolan-2-yl group enhances oral absorption compared to Imipenem and Meropenem, which require intravenous administration due to poor gastrointestinal stability .

Antimicrobial Spectrum: Faropenem exhibits narrower-spectrum activity compared to carbapenems (e.g., Meropenem) but shows efficacy against β-lactamase-producing pathogens due to its resistance to enzymatic hydrolysis . Imipenem and Meropenem have broader coverage, including Pseudomonas aeruginosa and anaerobes, but are vulnerable to metallo-β-lactamases .

Resistance Mechanisms :

  • The tetrahydrofuran ring in Faropenem reduces affinity for certain penicillin-binding proteins (PBPs) altered in resistant strains, while carbapenems face rising resistance due to carbapenemase evolution .

Synthetic Advancements :

  • Improved synthetic routes for carbapenems (e.g., Meropenem) avoid intermediate purification, enhancing yield . Faropenem’s synthesis emphasizes stereochemical control at positions 5R and 6S for optimal activity .

Biological Activity

6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid , also known as Faropenem, is a synthetic compound belonging to the class of beta-lactam antibiotics. Its structural complexity and unique pharmacological properties make it an important subject of study in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H15NO5S
  • Molecular Weight : 285.31 g/mol
  • CAS Number : 106560-14-9

Faropenem exhibits a bicyclic structure that contributes to its biological activity, particularly its ability to inhibit bacterial cell wall synthesis.

Faropenem's primary mechanism involves the inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to bacterial lysis and death. This action is effective against both gram-positive and gram-negative bacteria, including strains resistant to other antibiotics due to extended-spectrum beta-lactamases (ESBLs) .

Antibacterial Activity

Faropenem has been evaluated for its antibacterial efficacy against various bacterial strains using methods such as the agar well diffusion technique. Key findings include:

Bacterial StrainActivity Level
Escherichia coliEffective
Staphylococcus aureusEffective
Bacillus subtilisEffective
Stenotrophomonas maltophiliaModerate
Serratia marcescensModerate

In comparative studies, Faropenem demonstrated significant antibacterial activity, comparable to established antibiotics like meropenem .

Enzyme Inhibition Assays

Studies have also focused on the enzyme inhibition properties of Faropenem, particularly against urease and alpha-amylase enzymes:

  • Urease Inhibition : Faropenem exhibited a notable capacity to inhibit urease activity, which is critical in treating infections associated with urease-producing bacteria.
  • Alpha-Amylase Inhibition : The compound showed potential in inhibiting alpha-amylase, suggesting possible applications in managing diabetes by regulating carbohydrate metabolism .

Antioxidant Activity

The antioxidant potential of Faropenem was assessed using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay. Results indicated a significant scavenging effect on free radicals, which may contribute to its therapeutic profile beyond antibacterial properties .

Case Studies and Clinical Applications

Faropenem has been highlighted in various clinical scenarios:

  • Community-Acquired Pneumonia : As a treatment option for community-acquired pneumonia due to its broad-spectrum activity against respiratory pathogens.
  • Urinary Tract Infections (UTIs) : Recommended for UTIs caused by resistant strains, showcasing its effectiveness where traditional treatments fail.
  • Gynecological Infections : Its efficacy extends to gynecological infections, providing a reliable alternative in antibiotic therapy .

Research Findings and Future Directions

Recent studies emphasize the need for further exploration of Faropenem derivatives to enhance its pharmacokinetic properties and broaden its spectrum of activity. The development of ester derivatives has shown promise in improving antibacterial efficacy while minimizing side effects associated with traditional beta-lactams .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid?

  • Answer : The compound is a carbapenem-class β-lactam antibiotic (synonym: Faropenem) with a bicyclic core. Key structural features include:

  • A 4-thia-1-azabicyclo[3.2.0]hept-2-ene ring system.
  • A (2R)-oxolan-2-yl substituent at position 2.
  • A 1-hydroxyethyl group at position 5.
    Physicochemical properties:
PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₅S
Molecular Weight285.316 g/mol
Chiral Centers4 (5R,6S,2R-oxolanyl)
  • Methodology : Use X-ray crystallography (e.g., RCSB PDB data) or NMR to confirm stereochemistry. Calculate properties via computational tools (e.g., ACDLabs, OpenEye) using SMILES: O=C2N1C(=C(SC1C2C(O)C)C3OCCC3)C(=O)O .

Q. How can the synthesis of this compound be optimized for yield and purity?

  • Answer : Key steps include:

  • Precursor selection : Use (5R,6S)-6-(1-hydroxyethyl)-7-oxo intermediates with protected carboxyl groups.
  • Stereochemical control : Employ chiral catalysts or enzymatic resolution to maintain 5R,6S configurations.
  • Purification : Reverse-phase HPLC or crystallization in ethanol/water mixtures to isolate the zwitterionic form.
  • Yield improvement : Optimize reaction temperature (25–40°C) and pH (6.5–7.5) to minimize β-lactam ring degradation .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR to confirm substituents (e.g., oxolanyl protons at δ 3.5–4.5 ppm, β-lactam carbonyl at ~170 ppm).
  • FT-IR : Peaks at 1770 cm⁻¹ (β-lactam C=O) and 1650 cm⁻¹ (carboxylic acid C=O).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ at m/z 286.3 .

Advanced Research Questions

Q. How does the oxolan-2-yl substituent influence antibacterial activity compared to other carbapenems?

  • Answer : The oxolanyl group enhances stability against β-lactamases by sterically hindering enzyme access. Comparative studies show:

CompoundMIC (μg/mL) vs. E. coliβ-Lactamase Stability
Faropenem0.5–2.0High
Imipenem0.25–1.0Moderate
  • Methodology : Perform MIC assays using broth microdilution and β-lactamase inhibition assays with nitrocefin as a substrate .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

  • Answer : Discrepancies arise from:

  • Degradation pathways : Acidic conditions (pH < 4) hydrolyze the β-lactam ring, while alkaline conditions (pH > 8) decarboxylate the carboxylic acid.
  • Resolution : Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC monitoring. Use Arrhenius modeling to predict shelf-life:
pHDegradation Half-life (25°C)
3.012 hours
7.430 days
9.07 days
  • Recommendation : Buffer formulations at pH 6.0–7.0 for long-term storage .

Q. How can computational modeling predict the compound’s interaction with penicillin-binding proteins (PBPs)?

  • Answer :

  • Docking studies : Use PDB structures (e.g., PBP2a from S. aureus) and software like AutoDock Vina.
  • Key interactions : The β-lactam carbonyl forms a covalent bond with Ser403 of PBP2a. The oxolanyl group stabilizes binding via hydrophobic contacts.
  • Validation : Compare with MIC data and site-directed mutagenesis of PBPs .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Answer : Critical issues include:

  • Chiral purity : Use asymmetric hydrogenation or biocatalysts (e.g., ketoreductases) for the 1-hydroxyethyl group.
  • Process optimization : Continuous flow reactors to control exothermic reactions during β-lactam formation.
  • Regulatory compliance : Follow ICH Q11 guidelines for critical quality attributes (CQAs) like enantiomeric excess (>99%) .

Methodological Notes

  • Data Validation : Cross-reference experimental results with pharmacopeial standards (e.g., USP monographs for carbapenems) .
  • Contradiction Management : Use orthogonal analytical methods (e.g., NMR + X-ray) to resolve structural ambiguities.
  • Safety : Follow OSHA guidelines for handling β-lactams (e.g., PPE for sensitization risks) .

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